Fmoc-d-allo-ile-oh
Overview
Description
FMOC-D-allo-Isoleucine is a synthetic compound obtained by replacing the carboxyl group of the naturally occurring amino acid isoleucine with a 9-fluorenylmethyloxycarbonyl (FMOC) group . This FMOC group acts as a protective unit, preventing undesired reactions of the amino acid’s carboxyl group .
Synthesis Analysis
FMOC-D-allo-Isoleucine is used in the synthesis of calpinactam, a multidrug used to treat tuberculosis . The chemical structure of FMOC-D-allo-Isoleucine has been analyzed by spectroscopic methods and found to be labile .Molecular Structure Analysis
The molecular formula of FMOC-D-allo-Isoleucine is C21H23NO4 . It has been demonstrated that the morphologies resulting from self-assembly of FMOC modified aliphatic single amino acids (Fmoc-SAAs) can be controlled .Chemical Reactions Analysis
A simple 1H and 13C NMR spectrometric analysis permits differentiation of isoleucine and allo-isoleucine residues by inspection of the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocentre .Physical and Chemical Properties Analysis
FMOC-D-allo-Isoleucine is a white to off-white powder . Its melting point is between 145-155 °C . The optical rotation is [a]D20 = +12 ± 2º (C=1 in DMF) .Scientific Research Applications
1. Selective PPARgamma Modulation
- FMOC-L-Leucine, a chemically distinct PPARgamma ligand, binds uniquely to PPARgamma, inducing a specific allosteric configuration. This results in differential cofactor recruitment and distinct pharmacological properties, such as improved insulin sensitivity with lower adipogenic activity. This suggests potential applications in metabolic diseases like diabetes (Rocchi et al., 2001).
2. Fabrication of Functional Materials
- FMOC-modified amino acids and peptides exhibit self-assembly features due to the inherent hydrophobicity and aromaticity of the FMOC group. These properties are applied in various fields, including cell cultivation, bio-templating, and drug delivery (Tao et al., 2016).
3. Surfactant Properties and Chiroptical Spectroscopy
- The sodium salts of FMOC-amino acids, including FMOC-L-isoleucine, exhibit surfactant properties. These properties are confirmed through visual observation and tensiometry measurements, and their chiroptical spectroscopic properties have been studied, opening new research areas in surface chemistry and materials science (Vijay & Polavarapu, 2012).
4. One-Pot Synthesis of α-Amino Diazoketones
- A one-pot synthesis method for N-9-fluorenylmethyloxycarbonyl (FMOC) α-amino diazoketones from α-amino acids has been developed. This method respects the chirality of starting α-amino acids and can be applied to FMOC-D-allo-Isoleucine, indicating potential applications in peptide synthesis and organic chemistry (Siciliano et al., 2012).
5. Solid Phase Peptide Synthesis
- FMOC amino acids have been widely used in solid phase peptide synthesis (SPPS) due to the variety of solid supports, linkages, and side chain protecting groups. This methodology has enabled impressive syntheses of biologically active peptides and small proteins, indicating a significant role in bioorganic chemistry (Fields & Noble, 2009).
Mechanism of Action
Target of Action
The primary target of Fmoc-D-Allo-Ile-OH is the amine group of amino acids . The compound acts as a protecting group for the amine, preventing undesired reactions during peptide synthesis .
Mode of Action
This compound operates by protecting the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the controlled formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) . It is a temporary protecting group for the amine at the N-terminus in SPPS .
Pharmacokinetics
The pharmacokinetics of this compound are primarily determined by its role in peptide synthesis. The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of this compound’s action is the successful synthesis of peptides, including ones of significant size and complexity . The Fmoc group allows for very rapid and highly efficient synthesis of peptides .
Action Environment
The action of this compound is influenced by the environment in which peptide synthesis occurs. The use of a solution of 20% piperidine in N,N-dimethylformamide (DMF) is typical for Fmoc deprotection in SPPS . The Fmoc group has an approximate half-life of 6 seconds in this solution .
Safety and Hazards
Future Directions
Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . Therefore, FMOC-D-allo-Isoleucine holds significant value as a reagent in peptide synthesis and diverse scientific research applications .
Biochemical Analysis
Biochemical Properties
Fmoc-D-allo-Ile-OH holds significant value as a reagent in peptide synthesis and diverse scientific research applications . Its FMOC-D-allo-Isoleucine group serves as a protective shield for the amino acid’s carboxyl group during peptide synthesis, preventing unwanted reactions . This compound finds utility in synthesizing other biologically active compounds, including small molecules, drugs, and proteins .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis . By protecting the carboxyl group of the amino acid during synthesis, it prevents unwanted reactions that could interfere with the formation of the desired peptide .
Molecular Mechanism
The molecular mechanism of this compound involves its FMOC group acting as a protective unit . This prevents undesired reactions of the amino acid’s carboxyl group during peptide synthesis . This protection is crucial for the successful synthesis of peptides, as it prevents the formation of unwanted side products .
Temporal Effects in Laboratory Settings
This compound is renowned for its stability and high reactivity . This makes it a valuable reagent in peptide synthesis and diverse scientific research applications .
Metabolic Pathways
This compound is primarily involved in the metabolic pathway of peptide synthesis . It interacts with the carboxyl group of the amino acid isoleucine, preventing undesired reactions during peptide synthesis .
Properties
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVFEIPAZSXRGM-ORAYPTAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426315 | |
Record name | FMOC-D-allo-Isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118904-37-3 | |
Record name | FMOC-D-allo-Isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2~{R},3~{S})-2-(9~{H}-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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